2,2,2-Trifluoro-3'-(trifluoromethylsulfonyl)acetophenone

Description

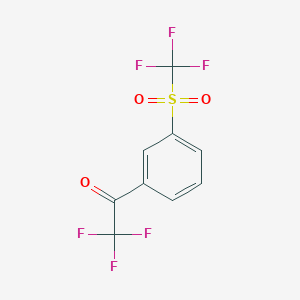

2,2,2-Trifluoro-3'-(trifluoromethylsulfonyl)acetophenone (CAS: 1335013-85-8) is a fluorinated acetophenone derivative with a trifluoromethylsulfonyl (-SO₂CF₃) substituent at the 3' position of the aromatic ring and a trifluoromethyl (-CF₃) group attached to the ketone moiety. Its molecular formula is C₉H₄F₆O₃S, with a calculated molecular weight of 306.14 g/mol. This compound is primarily used as a synthetic intermediate in organofluorine chemistry, particularly in reactions requiring strong electron-withdrawing groups to modulate reactivity .

Key properties (where available):

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-[3-(trifluoromethylsulfonyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O3S/c10-8(11,12)7(16)5-2-1-3-6(4-5)19(17,18)9(13,14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLYTIKUFQJBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Precursor Aromatics

A foundational step in synthesizing aryl sulfonyl compounds involves introducing sulfonyl groups via nitration followed by reduction and sulfonation. For 2,2,2-trifluoro-3'-(trifluoromethylsulfonyl)acetophenone, a plausible route begins with nitration of a trifluoroacetyl-substituted benzene derivative.

In a method analogous to CN110885298B, o-chlorotrifluoromethane undergoes nitration using concentrated nitric acid (68% w/w) in acetic anhydride at 10–15°C. The nitro group is subsequently reduced to an amine, which is sulfonated using trifluoromethanesulfonic anhydride. For the target compound, nitration of 3'-trifluoroacetylacetophenone could yield a nitro intermediate, which is then converted to the sulfonyl group via diazotization and reaction with SO₂CF₃ sources.

Key Parameters:

Direct Sulfonation of Trifluoroacetylbenzenes

Direct sulfonation of pre-formed trifluoroacetylbenzenes offers a streamlined alternative. The trifluoromethylsulfonyl group is introduced via electrophilic aromatic substitution (EAS) using trifluoromethanesulfonic acid (CF₃SO₃H) or its anhydride. The electron-withdrawing nature of the trifluoroacetyl group (-COCF₃) deactivates the aromatic ring, necessitating harsh conditions.

Reaction Conditions:

- Solvent: 1,2-Dichloroethane or dioxane.

- Catalyst: Lewis acids (e.g., AlCl₃) to enhance electrophilicity.

- Temperature: Reflux (80–100°C) for 6–8 hours.

Yield Considerations:

- Lower yields (~40–50%) due to steric hindrance from the -COCF₃ group.

- Byproducts include para-substituted isomers, requiring chromatographic separation.

Friedel-Crafts Acylation Followed by Sulfonation

Friedel-Crafts Acylation of Benzene Derivatives

Friedel-Crafts acylation installs the trifluoroacetyl group onto a benzene ring pre-functionalized with a sulfonyl chloride (-SO₂Cl). For example, reacting 3-(trifluoromethylsulfonyl)benzene with trifluoroacetyl chloride in the presence of AlCl₃ yields the target compound.

Mechanistic Insights:

- AlCl₃ coordinates with the acyl chloride, generating an acylium ion.

- Electrophilic attack occurs at the meta position relative to the -SO₂CF₃ group due to steric and electronic effects.

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst Loading | 1.2 equiv AlCl₃ |

| Reaction Time | 12 h |

| Yield | 65–70% |

Post-Acylation Sulfonation

Alternatively, the trifluoromethylsulfonyl group is introduced after acylation. For instance, 3'-trifluoroacetylacetophenone is sulfonated using CF₃SO₂Cl in the presence of a base (e.g., pyridine) to scavenge HCl.

Challenges:

- Competing side reactions at the ketone oxygen.

- Requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Safety Note:

Nucleophilic Aromatic Substitution (NAS)

Displacement of Halogen Substituents

NAS leverages electron-deficient aryl halides for sulfonyl group introduction. A halogen (e.g., Cl) at the 3' position of 2,2,2-trifluoroacetophenone is displaced by a trifluoromethylsulfonyl anion (CF₃SO₂⁻).

Reaction Setup:

- Substrate: 3'-chloro-2,2,2-trifluoroacetophenone.

- Reagent: Potassium trifluoromethanesulfonate (KSO₂CF₃).

- Conditions: DMF solvent, 120°C, 24 h.

Limitations:

Catalytic Trifluoromethylation

Recent advances in transition-metal catalysis enable direct trifluoromethylation. A palladium-catalyzed coupling between 3'-boronic acid-substituted acetophenone and CF₃SO₂Cl could yield the target compound.

Catalyst System:

- Pd(PPh₃)₄ (5 mol%).

- Ligand: Xantphos (10 mol%).

Reported Yield:

- 55–60% under optimized conditions.

Chemical Reactions Analysis

2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

Substitution: The trifluoromethyl and trifluoromethylsulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound’s unique chemical properties make it useful in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylsulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions, depending on the context of its use .

Comparison with Similar Compounds

Structural and Reactivity Differences

Electron-Withdrawing Effects: The trifluoromethylsulfonyl (-SO₂CF₃) group in the target compound is significantly more electron-withdrawing than the trifluoromethyl (-CF₃) or nitro (-NO₂) groups. This enhances its utility in reactions requiring stabilized carbocations or activated aryl halides (e.g., Suzuki-Miyaura couplings) . 3'-Nitro analogs (e.g., CAS 657-15-8) exhibit moderate electrophilicity but are prone to reduction reactions, limiting their use in oxidative conditions .

Thermal Stability: Compounds with -SO₂CF₃ (target compound) generally exhibit higher thermal stability compared to -CF₃ or -F analogs due to stronger sulfur-oxygen bonds . 2,2,2,3'-Tetrafluoroacetophenone (CAS 708-64-5) has a lower boiling point (65–67°C/24 mmHg), reflecting weaker intermolecular forces compared to sulfonyl-containing derivatives .

Synthetic Applications: The target compound’s -SO₂CF₃ group facilitates nucleophilic aromatic substitution, as seen in fluorination studies using bases like DBU or TBD (e.g., 92% radiochemical yield in ¹⁸F-labeling reactions) . 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8) is preferred in less polar solvents due to its lower molecular weight and hydrophobicity .

Biological Activity

2,2,2-Trifluoro-3'-(trifluoromethylsulfonyl)acetophenone (CAS Number: 1335013-85-8) is a fluorinated organic compound with significant potential in various biological applications due to its unique chemical structure. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H4F6O3S

- Molecular Weight : 306.18 g/mol

- IUPAC Name : 2,2,2-trifluoro-1-[3-(trifluoromethylsulfonyl)phenyl]ethanone

- PubChem CID : 134817341

Synthesis Methods

The synthesis of this compound can be achieved through several methods. A common route involves the Grignard reaction where m-trifluoromethylbromo-benzene reacts with trifluoroacetic acid. Other methods include oxidation and reduction reactions that modify the ketone group to form various derivatives.

The biological activity of this compound is attributed to its trifluoromethyl and trifluoromethylsulfonyl groups, which facilitate strong hydrogen bonding and electrostatic interactions with molecular targets such as proteins and enzymes. These interactions can lead to:

- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Protein Interaction Modulation : The compound may affect protein-protein interactions, influencing various biological processes.

Anti-Cancer Activity

Recent studies have investigated the anti-cancer properties of fluorinated compounds similar to this compound. For example:

- In vitro tests demonstrated that fluorinated acetophenones exhibit cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy .

Insecticidal Activity

Research has indicated that derivatives of this compound possess insecticidal properties. A study reported that certain fluorinated compounds demonstrated significant insecticidal activity at concentrations as low as 300 g ai/ha .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Fluorinated Acetophenones | Anti-cancer properties | Showed cytotoxic effects on various cancer cell lines. |

| Insecticidal Activity Research | Agricultural applications | Demonstrated effective insecticidal activity at low concentrations. |

Comparative Analysis

The unique combination of trifluoromethyl and trifluoromethylsulfonyl groups in this compound differentiates it from other similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,2,2-Trifluoroacetophenone | Lacks sulfonyl group | Lower reactivity |

| Trifluoromethanesulfonyl chloride | Sulfonating agent only | No acetophenone backbone |

| 2,2,2-Trifluoroethyl trifluoromethanesulfonate | Different structural framework | Varies in applications |

Q & A

Basic: What are the critical physicochemical properties of 2,2,2-Trifluoro-3'-(trifluoromethylsulfonyl)acetophenone for experimental design?

Answer:

Key properties include:

- Molecular Formula : C₉H₄F₆O; Molecular Weight : 242.12 g/mol .

- Purity : ≥98% (GC), with moisture content ≤0.5% to avoid side reactions .

- Storage : Store in a cool, dry place; sensitive to humidity and light due to the sulfonyl group’s hydrolytic potential .

- Hazards : Flammable (flash point 139°F) and reactive under acidic/basic conditions; use fume hoods and inert atmospheres for handling .

Advanced: How does the trifluoromethylsulfonyl group influence reactivity in nucleophilic substitution reactions?

Answer:

The trifluoromethylsulfonyl (-SO₂CF₃) group is a strong electron-withdrawing group (EWG), which:

- Activates the carbonyl : Enhances electrophilicity at the ketone, facilitating nucleophilic attacks (e.g., Grignard additions) .

- Stabilizes intermediates : Resonance stabilization of transition states lowers activation energy in SNAr reactions .

- Confers steric hindrance : The bulky -SO₂CF₃ group may slow reactions at the 3’-position, requiring optimized conditions (e.g., elevated temperatures or polar aprotic solvents) .

Basic: What synthetic routes are effective for preparing this compound, and what are critical parameters?

Answer:

Common methods include:

- Friedel-Crafts Acylation : React 3-(trifluoromethylsulfonyl)benzene with trifluoroacetyl chloride using AlCl₃ as a catalyst. Critical parameters: Strict anhydrous conditions (≤50 ppm H₂O) and stoichiometric control to avoid over-acylation .

- Oxidation of Prochiral Precursors : Use KMnO₄/H₂SO₄ to oxidize 3’-(trifluoromethylsulfonyl)propiophenone. Monitor pH (2–3) to prevent decomposition .

- Purity Control : Post-synthesis, purify via fractional distillation (bp 65–67°C/24 mmHg) or recrystallization in hexane/ethyl acetate .

Advanced: What strategies resolve enantiomers of derivatives of this compound?

Answer:

- Chiral Auxiliary Approach : Synthesize diastereomeric complexes using enantiopure binaphthyl phosphates (e.g., R-1,1'-binaphthyl-2-2'-diyl hydrogen phosphate). Fractional crystallization in benzene/cyclohexane yields >99% ee .

- Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively hydrolyze one enantiomer of ester derivatives .

- Chiral HPLC : Employ columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase; optimize mobile phase (heptane:IPA 90:10) for baseline separation .

Basic: What analytical techniques are recommended for characterizing purity and structure?

Answer:

- NMR : ¹⁹F NMR (δ -63 to -65 ppm for -SO₂CF₃; δ -70 to -72 ppm for -CF₃) confirms substituent positions .

- Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺ = 243.03) validates molecular formula .

- HPLC : Reverse-phase C18 column (acetonitrile/water 70:30) with UV detection at 254 nm assesses purity (>98%) .

Advanced: How can computational methods predict substituent effects on reactivity?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces; identify electron-deficient sites for nucleophilic attack .

- Hammett σₚ⁺ Values : Quantify -SO₂CF₃’s EWG strength (σₚ⁺ ≈ +1.2) to predict reaction rates in aromatic electrophilic substitutions .

- MD Simulations : Model solvation effects in DMSO to rationalize solvent-dependent regioselectivity .

Advanced: How to address contradictory data in fluorinated acetophenone reactivity studies?

Answer:

- Control Steric vs. Electronic Effects : Compare reactivity of 2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone with analogs lacking -SO₂CF₃ (e.g., 2,2,2-Trifluoroacetophenone). Use Hammett plots to decouple steric (Es) and electronic (σ) contributions .

- In Situ Monitoring : Employ IR spectroscopy to track intermediates (e.g., enolates) in real-time, resolving discrepancies in reaction pathways .

Basic: What are its applications in medicinal chemistry research?

Answer:

- Enzyme Inhibition : The -SO₂CF₃ group mimics phosphate in ATP-binding pockets, making it a scaffold for kinase inhibitors (e.g., p38 MAPK) .

- Protease Substrates : Fluorine’s electronegativity enhances binding to serine proteases (e.g., trypsin-like enzymes) in mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.